7-Methoxybenzofuran-2-carboxylic acid
Overview
Description
7-Methoxybenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H8O4. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzofuran derivatives are found in various natural products and have been studied for their potential therapeutic properties .
Mechanism of Action
Mode of Action
Benzofuran compounds, a class to which 7-methoxybenzofuran-2-carboxylic acid belongs, are known to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways, but the exact pathways influenced by this compound require further investigation .
Result of Action
Benzofuran compounds are known to exhibit various biological activities, suggesting that this compound may have similar effects .
Preparation Methods
The synthesis of 7-Methoxybenzofuran-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 7-methoxy-2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst such as piperidine. The reaction mixture is then heated to promote cyclization, leading to the formation of this compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
7-Methoxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Methoxybenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
7-Methoxybenzofuran-2-carboxylic acid can be compared with other similar compounds, such as:
- 5-Methoxybenzofuran-2-carboxylic acid
- 8-Methoxybenzofuran-2-carboxylic acid
- Benzofuran-2-carboxylic acid
These compounds share a similar benzofuran core structure but differ in the position and nature of substituents.
Properties
IUPAC Name |
7-methoxy-1-benzofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCNTRAAJNWDND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345644 | |
Record name | 7-Methoxybenzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4790-79-8 | |
Record name | 7-Methoxybenzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 7-Methoxybenzofuran-2-carboxylic acid?
A1: this compound consists of a benzofuran core structure with a carboxylic acid substituent at the 2-position and a methoxy group at the 7-position.
Q2: Are there any studies on the Structure-Activity Relationship (SAR) of this compound and its derivatives?
A2: One study mentions the synthesis of novel derivatives of benzofuran-2-carboxylic acid []. While it focuses on different substituents, it highlights the possibility of modifying the benzofuran-2-carboxylic acid scaffold to explore its structure-activity relationship. Further research focusing on modifying the this compound structure could provide valuable insights into the impact of these modifications on its activity, potency, and selectivity as a potential anti-inflammatory agent.
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